molecular formula C16H26O2 B5974755 (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2,2-dimethylcyclopropane-1-carboxylate

(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B5974755
M. Wt: 250.38 g/mol
InChI Key: FZIWJFYQQOCAMA-UHFFFAOYSA-N
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Description

(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2,2-dimethylcyclopropane-1-carboxylate typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with 2,2-dimethylcyclopropane-1-carboxylic acid. The reaction is usually carried out under controlled conditions, often requiring a catalyst to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the bicyclic structure while achieving efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions

(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products

Mechanism of Action

The mechanism of action of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2,2-dimethylcyclopropane-1-carboxylate apart from these similar compounds is its specific ester linkage with 2,2-dimethylcyclopropane-1-carboxylate. This unique structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-14(2)9-11(14)13(17)18-12-8-10-6-7-16(12,5)15(10,3)4/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIWJFYQQOCAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)OC2CC3CCC2(C3(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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